molecular formula C19H29N3O2 B4997736 (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B4997736
M. Wt: 331.5 g/mol
InChI Key: VIIXQAUSVAUTGC-QZTJIDSGSA-N
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Description

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring, a benzofuran moiety, and a piperazine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: Starting from a suitable benzene derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Piperidine Ring Formation: The piperidine ring can be constructed via reductive amination or other cyclization methods.

    Attachment of Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the benzofuran moiety with the piperidine and piperazine groups under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions could target the benzofuran moiety or the piperazine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring of the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions might include the use of halogenating agents or strong bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be used to study receptor binding or enzyme inhibition due to its complex structure.

Medicine

Industry

In the industrial sector, it might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action for (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine or benzofuran derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-3,4-diol.

    Benzofuran Derivatives: Compounds such as 2,3-dihydrobenzofuran or 5-hydroxybenzofuran.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart unique biological activities and chemical reactivity.

Properties

IUPAC Name

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-20-7-9-22(10-8-20)17-4-6-21(14-18(17)23)13-15-2-3-19-16(12-15)5-11-24-19/h2-3,12,17-18,23H,4-11,13-14H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIXQAUSVAUTGC-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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